molecular formula C7H11N3O B122527 6-Amino-2-isopropylpyridazin-3(2H)-one CAS No. 143128-75-0

6-Amino-2-isopropylpyridazin-3(2H)-one

Cat. No. B122527
M. Wt: 153.18 g/mol
InChI Key: KPYXWNJVJJPLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-isopropylpyridazin-3(2H)-one, also known as AIP, is a heterocyclic compound that has shown great potential in scientific research. AIP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 6-Amino-2-isopropylpyridazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cell growth and proliferation. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to inhibit the activity of several key enzymes, including cyclin-dependent kinases, which are involved in cell cycle regulation.

Biochemical And Physiological Effects

6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have anti-inflammatory effects and to be a potent antioxidant. 6-Amino-2-isopropylpyridazin-3(2H)-one has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Amino-2-isopropylpyridazin-3(2H)-one in lab experiments is its high potency and specificity. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to be a highly effective inhibitor of specific enzymes and pathways, making it a valuable tool for studying these processes. However, one of the limitations of using 6-Amino-2-isopropylpyridazin-3(2H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 6-Amino-2-isopropylpyridazin-3(2H)-one. One area of research is in the development of new cancer treatments based on 6-Amino-2-isopropylpyridazin-3(2H)-one. Additionally, further research is needed to fully understand the mechanism of action of 6-Amino-2-isopropylpyridazin-3(2H)-one and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to develop new methods for synthesizing 6-Amino-2-isopropylpyridazin-3(2H)-one and to improve its solubility in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 6-Amino-2-isopropylpyridazin-3(2H)-one involves the reaction of 2,3-dichloropyridazine with isopropylamine, followed by the addition of ammonia. This method results in the formation of 6-Amino-2-isopropylpyridazin-3(2H)-one with a yield of approximately 70%.

Scientific Research Applications

6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

143128-75-0

Product Name

6-Amino-2-isopropylpyridazin-3(2H)-one

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-amino-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C7H11N3O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9)

InChI Key

KPYXWNJVJJPLSZ-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C=CC(=N1)N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.